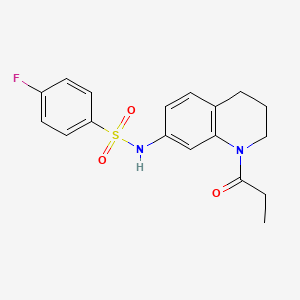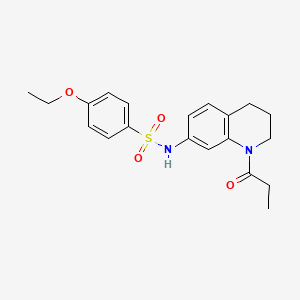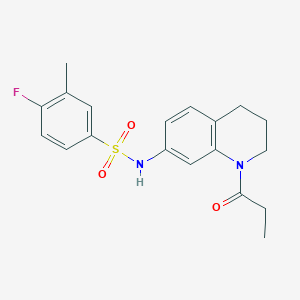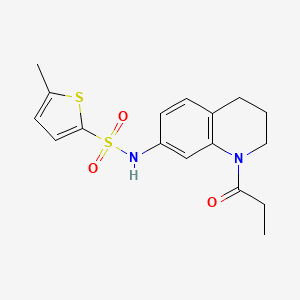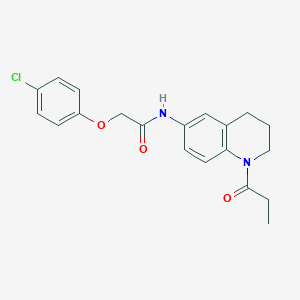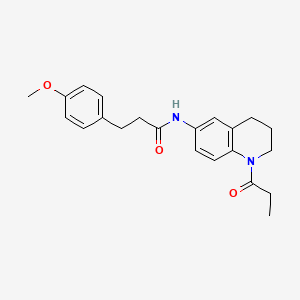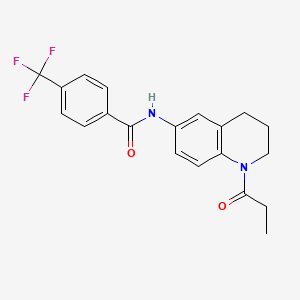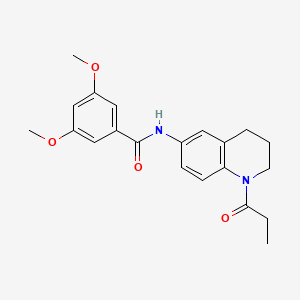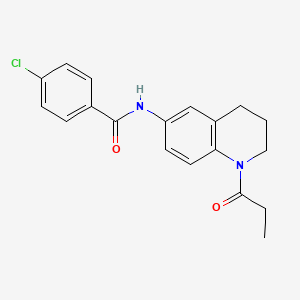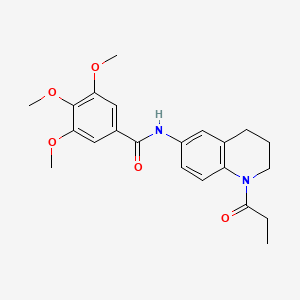
3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals, indicating potential biological activity. The molecule also contains a tetrahydroquinoline group, which is a heterocyclic compound that is often found in alkaloids .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the benzamide group. The methoxy groups could be introduced through a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The three methoxy groups on the benzene ring could potentially influence the reactivity and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the benzamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could make the compound more lipophilic, which could influence its solubility and permeability .作用机制
The mechanism of action of 3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not yet fully understood. However, it is believed to bind to a variety of biological targets via hydrogen bonds and other non-covalent interactions. This binding is thought to be reversible, and is believed to be dependent on the structure of the target. Additionally, this compound is believed to interact with a variety of other molecules, such as small molecules, ions, and metabolites, in order to modulate the activity of the target.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. Additionally, this compound has been found to inhibit the activity of signal transduction pathways, as well as the expression of a variety of genes. Finally, this compound has been found to modulate the activity of a variety of ion channels, including potassium and calcium channels.
实验室实验的优点和局限性
3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a number of advantages for use in lab experiments. It is a relatively stable compound, and is easily synthesized in a lab setting. Additionally, it is non-toxic and non-irritating, making it safe to use in experiments. However, it is important to note that this compound is a relatively small molecule, and is not able to bind to larger biological targets. This limits its use in certain experiments.
未来方向
There are a number of potential future directions for the research and use of 3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into the structure and function of its target proteins and enzymes may provide insight into the mechanism of action of this compound. Finally, further studies of its potential to bind to larger biological targets could expand its use in lab experiments and other scientific research applications.
合成方法
3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized using a variety of methods. The most common route is through the condensation of 3,4,5-trimethoxybenzamide with 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride. This reaction occurs in the presence of a base such as sodium hydroxide, and yields a product with a high degree of purity. Other methods for the synthesis of this compound include the reaction of 3,4,5-trimethoxybenzamide with 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl bromide, or the reaction of 3,4,5-trimethoxybenzaldehyde with 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride.
科学研究应用
3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a range of potential applications in scientific research. It has been studied for its ability to bind to a variety of biological targets, including proteins, enzymes, and receptors. This makes it a useful tool for studying the structure and function of these targets. Additionally, this compound has been used to study the structure and function of proteins involved in signal transduction pathways, as well as enzymes involved in metabolic pathways.
属性
IUPAC Name |
3,4,5-trimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-20(25)24-10-6-7-14-11-16(8-9-17(14)24)23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJLBJCQMVITLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

